
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-YL octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl octanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cycloheptatrienone core with a hydroxy group and an octanoate ester, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl octanoate typically involves the following steps:
Formation of the Cycloheptatrienone Core: This can be achieved through the oxidation of cycloheptatriene using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Esterification with Octanoic Acid: The final step involves esterification of the hydroxy group with octanoic acid using catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or other substituted derivatives.
Applications De Recherche Scientifique
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl octanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl octanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ketone groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate
- 4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl butanoate
Uniqueness
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl octanoate is unique due to its longer alkyl chain (octanoate), which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
329768-21-0 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
(4-hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl) octanoate |
InChI |
InChI=1S/C15H20O4/c1-2-3-4-5-6-7-15(18)19-12-8-10-13(16)14(17)11-9-12/h8-11H,2-7H2,1H3,(H,16,17) |
Clé InChI |
ABNNXWSEJUOBFY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OC1=CC=C(C(=O)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



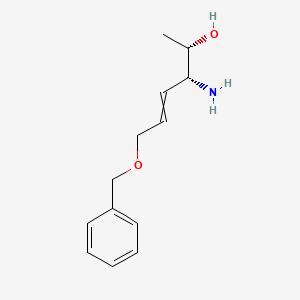
![[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate](/img/structure/B14238664.png)
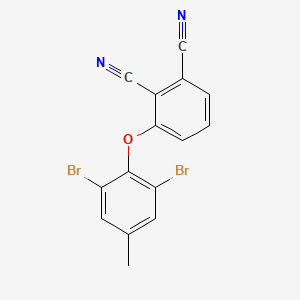
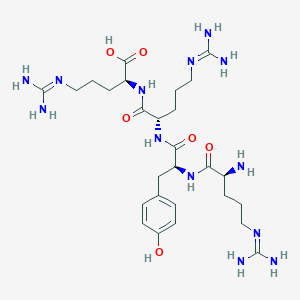
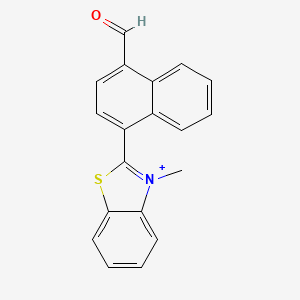
![N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide](/img/structure/B14238715.png)
![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)
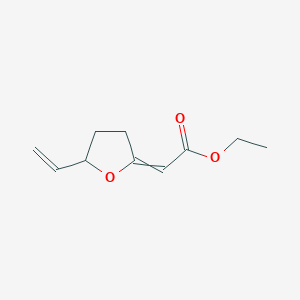
![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)

![2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide](/img/structure/B14238747.png)
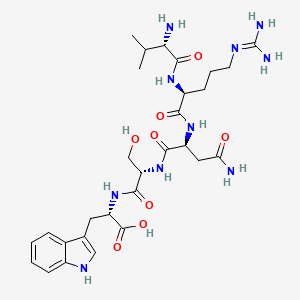
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14238758.png)
